molecular formula C6H11NO B3111107 rac-(1S,5S)-3-azabicyclo[3.1.0]hex-1-ylmethanol CAS No. 1820574-43-3

rac-(1S,5S)-3-azabicyclo[3.1.0]hex-1-ylmethanol

Cat. No.: B3111107
CAS No.: 1820574-43-3
M. Wt: 113.16
InChI Key: SEHVUORORNIEOB-RITPCOANSA-N
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Description

rac-(1S,5S)-3-azabicyclo[3.1.0]hex-1-ylmethanol is a bicyclic amine derivative with a hydroxyl group at the 1-position of the azabicyclo[3.1.0]hexane scaffold. The rac designation indicates a racemic mixture of stereoisomers.

Properties

IUPAC Name

[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c8-4-6-1-5(6)2-7-3-6/h5,7-8H,1-4H2/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHVUORORNIEOB-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CNC2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@]1(CNC2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1S,5S)-3-azabicyclo[3.1.0]hex-1-ylmethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable aziridine with a methanol derivative, followed by cyclization to form the bicyclic structure. The reaction conditions often require specific catalysts and temperature control to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

rac-(1S,5S)-3-azabicyclo[3.1.0]hex-1-ylmethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Conditions for substitution reactions often involve the use of strong bases or acids to facilitate the exchange of functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.

Scientific Research Applications

Scientific Research Applications

Rac-(1S,5S)-3-azabicyclo[3.1.0]hex-1-ylmethanol has applications in scientific research, including:

  • Chemistry: It serves as a building block in the synthesis of complex molecules.
  • Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
  • Industry: It may be used in the production of specialty chemicals and materials.

Antiviral Properties

This compound has been investigated for its antiviral activity, particularly against respiratory syncytial virus (RSV). Studies suggest that it may inhibit RSV replication by interfering with viral entry or replication processes, positioning it as a candidate for development as an antiviral agent. The compound may exert its antiviral effects by binding to specific viral proteins and cellular receptors involved in the viral life cycle.

In a controlled study, this compound demonstrated significant inhibition of RSV replication in vitro, with measurements of viral load reduction in treated cells compared to untreated controls.

Cytotoxicity and Cell Cycle Analysis

Evaluations of the cytotoxic effects of this compound on cell lines, including transformed 3T3-SV40 cells, have been conducted. It was observed that treatment with this compound resulted in cell cycle arrest at the G0/G1 phase, indicating a cytostatic effect comparable to chemotherapeutic agents like cisplatin.

Chemical Reactions

This compound can undergo several chemical reactions:

  • Oxidation: It can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
  • Reduction: Reduction reactions can convert the compound into different alcohols or amines. Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
  • Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Conditions for substitution reactions often involve the use of strong bases or acids to facilitate the exchange of functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.

Mechanism of Action

The mechanism of action of rac-(1S,5S)-3-azabicyclo[3.1.0]hex-1-ylmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares rac-(1S,5S)-3-azabicyclo[3.1.0]hex-1-ylmethanol to structurally related azabicyclo compounds, focusing on substituents, stereochemistry, and physicochemical properties.

Structural and Functional Group Variations

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Notable Properties Reference
This compound C₆H₁₁NO 113.16 Methanol group at position 1 Polar hydroxyl group enhances solubility
rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylmethanol C₆H₁₁NO 113.16 Methanol group at position 6; rel-stereochemistry Stereochemical differences may affect activity
rac-Methyl (1R,5S)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylate C₈H₁₀F₃NO₂ 209.17 Trifluoromethyl and methyl ester groups Enhanced lipophilicity (CF₃ group)
(1R,5S)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane C₁₁H₁₁Cl₂N 228.12 3,4-Dichlorophenyl substituent Aromatic group for receptor interaction
(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid C₆H₉NO₂ 127.14 Carboxylic acid at position 2 Acidic (pKa ~2.38); higher melting point

Key Differences and Implications

Substituent Effects :

  • Trifluoromethyl Group : The CF₃ group in rac-Methyl (1R,5S)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylate increases lipophilicity and metabolic stability, making it suitable for CNS-targeting drugs .
  • Aromatic Substituents : The 3,4-dichlorophenyl group in (1R,5S)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane enhances affinity for neurotransmitter receptors (e.g., serotonin or dopamine transporters) .
  • Carboxylic Acid : The ionizable carboxylic acid in (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (pKa ~2.38) improves water solubility and enables salt formation for pharmaceutical formulations .

Stereochemical Considerations: The rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylmethanol shares the same molecular formula as the target compound but differs in stereochemistry (rel- vs. rac-), which can lead to divergent biological activities .

Functional Group Contributions: Hydroxyl vs. Ester Groups: The methanol group in the target compound offers hydrogen-bonding capability, while ester derivatives (e.g., rac-methyl carboxylate) may act as prodrugs or intermediates .

Biological Activity

Rac-(1S,5S)-3-azabicyclo[3.1.0]hex-1-ylmethanol is a bicyclic compound notable for its unique azabicyclic structure and potential biological activities, particularly in the field of medicinal chemistry. Its molecular formula is C6H11NO, and it features a nitrogen atom integrated into the bicyclic framework, which is critical for its pharmacological properties. This article explores the biological activity of this compound, focusing on its antiviral properties and potential applications in drug development.

Chemical Structure and Properties

The stereochemistry of this compound is defined by its (1S,5S) configuration, which influences its interaction with biological targets. The compound's structure allows it to engage with various biological macromolecules, potentially leading to therapeutic effects.

Antiviral Properties

This compound has been investigated for its antiviral activity, particularly against respiratory syncytial virus (RSV). Research indicates that this compound may inhibit RSV replication by interfering with viral entry or replication processes. This mechanism positions it as a candidate for further development as an antiviral agent .

The detailed mechanism by which this compound exerts its antiviral effects involves binding to specific viral proteins and cellular receptors involved in the viral life cycle. Such interactions could elucidate its broader pharmacological profile and potential side effects.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to structurally similar compounds:

Compound NameStructureKey Characteristics
2-Azabicyclo[3.2.0]heptan-2-olC7H13NOExhibits different stereochemistry; potential analgesic effects
3-Azabicyclo[3.2.0]heptan-2-oneC7H11NOKetone functional group alters reactivity; studied for neuroactivity
4-Azabicyclo[3.2.0]heptan-3-oneC7H11NOSimilar bicyclic structure; explored for anti-inflammatory properties

The distinct stereochemistry and functionalization of this compound may confer unique biological activities compared to these similar compounds .

Study on RSV Inhibition

In a controlled study, this compound demonstrated significant inhibition of RSV replication in vitro. The study measured viral load reduction in treated cells compared to untreated controls, highlighting the compound's potential as an antiviral agent.

Cytotoxicity and Cell Cycle Analysis

Further studies have evaluated the cytotoxic effects of this compound on various cell lines, including transformed 3T3-SV40 cells. It was observed that treatment with this compound resulted in cell cycle arrest at the G0/G1 phase, indicating a cytostatic effect comparable to established chemotherapeutic agents like cisplatin .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for rac-(1S,5S)-3-azabicyclo[3.1.0]hex-1-ylmethanol, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves multi-step processes, including cyclopropanation, aziridine ring formation, and hydroxymethyl functionalization. Key steps may involve:

  • Cyclopropanation : Using diazo compounds or transition-metal catalysts.
  • Aziridine formation : Ring-closing via nucleophilic substitution or photochemical methods.
  • Hydroxymethylation : Oxidation or reduction of precursor groups.
    • Critical Conditions : Solvent polarity (e.g., THF vs. DCM), temperature control (±5°C precision), and catalyst loading (e.g., 5–10 mol% Pd) significantly affect enantiopurity and yield .

Q. How can the stereochemistry and structural integrity of rac-(1S,5S)-3-azabicyclo[3.1.0]hex-1-ylmethanol be confirmed?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify bicyclic framework and hydroxymethyl group (δ\delta ~3.5–4.0 ppm for CH2_2OH) .
  • X-ray Crystallography : Resolves absolute configuration and bond angles (e.g., C1–C5–N3 bond ~109.5°) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C7_7H11_{11}NO) .

Advanced Research Questions

Q. What strategies resolve the enantiomers of rac-(1S,5S)-3-azabicyclo[3.1.0]hex-1-ylmethanol, and how is chiral purity validated?

  • Methodology :

  • Chiral Chromatography : Use of Chiralpak® IA/IB columns with hexane:IPA mobile phases (85:15 v/v) at 1.0 mL/min .
  • Kinetic Resolution : Enzymatic catalysis (e.g., lipases) to selectively esterify one enantiomer .
    • Validation : Polarimetry ([α]D_D values) and chiral HPLC (ee >98%) .

Q. How do computational models predict the biological interactions of this compound, and what experimental assays validate these predictions?

  • Computational Tools :

  • Docking Studies : AutoDock Vina for binding affinity to targets (e.g., serotonin receptors) .
  • DFT Calculations : Optimize transition states for reactivity (e.g., B3LYP/6-31G*) .
    • Experimental Validation :
  • Biochemical Assays : Radioligand binding assays (IC50_{50} values) and cellular uptake studies .

Q. What experimental design principles optimize reaction conditions for scaled-up synthesis?

  • Design of Experiments (DoE) :

  • Factorial Design : Screen variables (temperature, solvent, catalyst) to identify critical parameters .
  • Response Surface Methodology (RSM) : Maximize yield (e.g., 85% target) while minimizing impurities .
    • Case Study : A 32^2 factorial design reduced side-product formation by 40% when using DMF as solvent at 60°C .

Q. How are contradictory data on reaction pathways reconciled (e.g., competing ring-opening mechanisms)?

  • Mechanistic Analysis :

  • Isotopic Labeling : 18O^{18}O-tracing to track nucleophilic attack sites .
  • Kinetic Profiling : Monitor intermediate formation via in-situ IR spectroscopy .
    • Resolution : Contradictions often arise from solvent polarity (protic vs. aprotic) influencing transition-state stabilization .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
rac-(1S,5S)-3-azabicyclo[3.1.0]hex-1-ylmethanol
Reactant of Route 2
Reactant of Route 2
rac-(1S,5S)-3-azabicyclo[3.1.0]hex-1-ylmethanol

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